molecular formula C15H14N4O3 B2895592 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798539-31-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2895592
CAS No.: 1798539-31-7
M. Wt: 298.302
InChI Key: YVMVQCKZZFLKOA-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique structure combining an imidazopyrazole moiety with a benzo[d][1,3]dioxole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The benzo[d][1,3]dioxole-5-carboxamide moiety is then introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-b]pyrazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other imidazopyrazole derivatives and benzo[d][1,3]dioxole compounds.

    Imidazopyrazole derivatives: Known for their bioactivity and used in drug development.

    Benzo[d][1,3]dioxole compounds: Often found in natural products and synthetic drugs.

Uniqueness

What sets this compound apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(11-1-2-12-13(9-11)22-10-21-12)16-5-6-18-7-8-19-14(18)3-4-17-19/h1-4,7-9H,5-6,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMVQCKZZFLKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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